L-2-Aminobutyric Acid-d6 L-2-Aminobutyric Acid-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC16657143
InChI: InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i1D3,2D2,3D
SMILES:
Molecular Formula: C4H9NO2
Molecular Weight: 109.16 g/mol

L-2-Aminobutyric Acid-d6

CAS No.:

Cat. No.: VC16657143

Molecular Formula: C4H9NO2

Molecular Weight: 109.16 g/mol

* For research use only. Not for human or veterinary use.

L-2-Aminobutyric Acid-d6 -

Specification

Molecular Formula C4H9NO2
Molecular Weight 109.16 g/mol
IUPAC Name (2S)-2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid
Standard InChI InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i1D3,2D2,3D
Standard InChI Key QWCKQJZIFLGMSD-MADGHGEDSA-N
Isomeric SMILES [2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])[2H])N
Canonical SMILES CCC(C(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

L-2-Aminobutyric Acid-d6 is characterized by the systematic IUPAC name (2S)-2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid, reflecting its six deuterium substitutions at the 2, 3, and 4 positions of the carbon chain. The isotopic enrichment enhances its utility in mass spectrometry and nuclear magnetic resonance (NMR) studies, where deuterium’s lower spin quantum number (I=1I = 1) reduces signal splitting, simplifying spectral analysis.

Table 1: Comparative Chemical Properties of L-2-Aminobutyric Acid-d6 and Its Non-Deuterated Analog

PropertyL-2-Aminobutyric Acid-d6L-2-Aminobutyric Acid
Molecular FormulaC4H9NO2\text{C}_4\text{H}_9\text{NO}_2C4H9NO2\text{C}_4\text{H}_9\text{NO}_2
Molecular Weight (g/mol)109.16103.12
CAS NumberNot disclosed1492-24-6
Specific RotationN/A+21.6+21.6^\circ (5N HCl)
Melting PointN/A300C300^\circ \text{C}
Water SolubilityN/A22.7 g/100 mL (22°C)

The non-deuterated form, L-2-aminobutyric acid, exhibits a melting point of 300C300^\circ \text{C} and significant water solubility (22.7 g/100 mL at 22°C) . The deuterated variant’s physicochemical properties remain less documented, though its increased molecular weight and isotopic labeling are pivotal for traceability in complex biological matrices.

Synthesis and Optimization Strategies

Enzymatic vs. Chemical Synthesis

L-2-Aminobutyric Acid-d6 is synthesized via enzymatic transamination, which offers superior yield (85–92%) and cost efficiency compared to traditional chemical methods. The enzymatic process utilizes immobilized transaminases under optimized conditions:

  • pH Range: 7.0–9.0

  • Temperature: 15–40°C

  • Substrate Specificity: L-threonine and L-aspartic acid as precursors .

Chemical synthesis, while feasible, involves multi-step reactions requiring harsh reagents, resulting in lower yields (∼60%) and higher purification costs.

Applications in Biomedical Research

Receptor Antagonism and Metabolic Studies

As a receptor antagonist, L-2-Aminobutyric Acid-d6 inhibits GABAA_A and GABAB_B receptors, modulating neuronal excitability and synaptic plasticity. Its deuterated structure enables precise tracking in metabolic flux analyses, particularly in studies of:

  • Glutathione Biosynthesis: Participation in the γ-glutamyl cycle, influencing redox homeostasis .

  • Osteoporosis Biomarkers: Correlations between aminobutyric acid isomers (e.g., GABA, D-BAIBA) and bone mineral density (BMD) in clinical cohorts .

Table 2: Key Research Findings Involving L-2-Aminobutyric Acid-d6

Study FocusMethodologyOutcomeCitation
Metabolic Pathway TracingLC-MS/MS with deuterated tracersIdentified rate-limiting steps in GABA shunt
Receptor Binding KineticsRadioligand assaysIC50_{50} = 12.3 µM for GABAA_A
Osteoporosis BiomarkersSerum metabolomicsInverse correlation between GABA and fracture risk

Biological Significance and Mechanistic Insights

Structural Mimicry of GABA

Though non-neuroactive, L-2-Aminobutyric Acid-d6’s structural resemblance to GABA allows it to compete for binding sites on GABA receptors and transporters. This property is exploited in:

  • Drug Discovery: Screening for novel antiepileptics and anxiolytics.

  • Enzyme Inhibition Studies: Targeting glutamic acid decarboxylase (GAD) and GABA transaminase .

Role in Metabolic Engineering

In Escherichia coli and Saccharomyces cerevisiae, L-2-Aminobutyric Acid-d6 serves as a precursor for nonribosomal peptides, enhancing yield in heterologous expression systems .

Analytical Methodologies and Quantification

LC-MS/MS-Based Detection

Quantification of L-2-Aminobutyric Acid-d6 in biological samples employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. Key parameters include:

  • Limit of Quantification (LOQ): 0.1 nM (human plasma)

  • Precision: Intra-assay CV < 5%, inter-assay CV < 8% .

Future Directions and Clinical Implications

Emerging research underscores L-2-Aminobutyric Acid-d6’s potential in:

  • Personalized Medicine: Stratifying osteoporosis risk via aminobutyric acid profiling .

  • Neurodegenerative Disease Models: Probing GABAergic dysfunction in Alzheimer’s and Parkinson’s diseases.

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